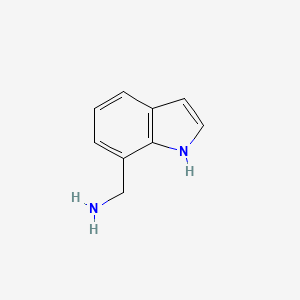
(1H-Indol-7-YL)methanamine
Cat. No. B2987916
Key on ui cas rn:
408356-52-5
M. Wt: 146.193
InChI Key: NMNYQFZHZZSSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07109229B2
Procedure details


To a solution of 1H-indole-7-carboxaldehyde (3.0 g, 20.68 mmol) in ethanol:H2O (3:1) (120 ml) was added hydroxylamine hydrochloride (2.87 g, 41.37 mmol) and ammonium acetate (4.78 g, 62.06 mmol). The reaction was stirred at room temperature for 2 h. To the reaction was added NH4OH (25 ml, 0.72 mmol) and zinc metal (11.0 g, 8.1 mmol) portion-wise. Upon completion, the reaction mixture was filtered, poured into ethyl acetate and washed with water. The organic layer was extracted with 1N HCl. The aqueous layer was then mad basic by the addition of 1N NaOH and extracted with ethyl acetate. The organic layer was washed with water, brine, dried (MgSO4), and concentrated to give a white solid that was dried under high vacuum overnight to give the title compound (2.69 g, 89%) which was used as is. 1H NMR (400 MHz, DMSO-d6) 11.0 (s, 1H), 7.38 (d, 1H, J=7.0 Hz), 7.29 (d, 1H, J=3.0 Hz), 7.0 (d, 1H, J=7.0 Hz), 6.92 (dd, 1H, J=7.0, <1 Hz), 6.4 (d, 1H, J=3.0 Hz), 3.97 (s, 2H). MS (electrospray, m/z) 147 (M++1), 145 (M−−1).



Name
ethanol H2O
Quantity
120 mL
Type
solvent
Reaction Step One



Name
Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH:10]=O)[CH:3]=[CH:2]1.Cl.[NH2:13]O.C([O-])(=O)C.[NH4+]>C(O)C.O.[Zn].[NH4+].[OH-]>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:10][NH2:13])[CH:3]=[CH:2]1 |f:1.2,3.4,5.6,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC2=CC=CC(=C12)C=O
|
|
Name
|
|
|
Quantity
|
2.87 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
4.78 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
ethanol H2O
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O.O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at room temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Upon completion, the reaction mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted with 1N HCl
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mad basic by the addition of 1N NaOH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that was dried under high vacuum overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=CC2=CC=CC(=C12)CN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.69 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
